2-(4-chloro-2-methylphenoxy)-N-cyclopropylpropanamide
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Overview
Description
2-(4-chloro-2-methylphenoxy)-N-cyclopropylpropanamide is an organic compound that belongs to the class of phenoxy herbicides. These compounds are known for their ability to control broad-leaf weeds in various agricultural settings. The compound’s structure includes a chloro-substituted phenoxy group, which is responsible for its herbicidal activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-cyclopropylpropanamide typically involves the reaction of 4-chloro-2-methylphenol with a suitable alkylating agent to form the phenoxy intermediate. This intermediate is then reacted with cyclopropylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N-cyclopropylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group in the phenoxy ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols and amines
Substitution: Various substituted phenoxy derivatives
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N-cyclopropylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for potential therapeutic uses due to its structural similarity to other bioactive compounds.
Industry: Utilized in the formulation of herbicides and pesticides for agricultural use.
Mechanism of Action
The compound exerts its herbicidal effects by mimicking the natural plant hormone auxin. It disrupts normal plant growth by inducing uncontrolled cell division and elongation, leading to the death of the plant. The molecular targets include auxin receptors and associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-4-chlorophenoxyacetic acid (MCPA)
- 2,4-dichlorophenoxyacetic acid (2,4-D)
- 2,4,5-trichlorophenoxyacetic acid (2,4,5-T)
Uniqueness
2-(4-chloro-2-methylphenoxy)-N-cyclopropylpropanamide is unique due to its cyclopropyl group, which imparts distinct chemical properties and biological activity compared to other phenoxy herbicides. This structural feature enhances its stability and effectiveness as a herbicide .
Properties
Molecular Formula |
C13H16ClNO2 |
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Molecular Weight |
253.72 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-cyclopropylpropanamide |
InChI |
InChI=1S/C13H16ClNO2/c1-8-7-10(14)3-6-12(8)17-9(2)13(16)15-11-4-5-11/h3,6-7,9,11H,4-5H2,1-2H3,(H,15,16) |
InChI Key |
PUWQAMKTIWCRSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2CC2 |
Origin of Product |
United States |
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